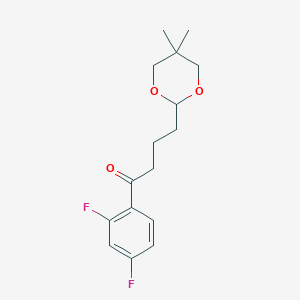

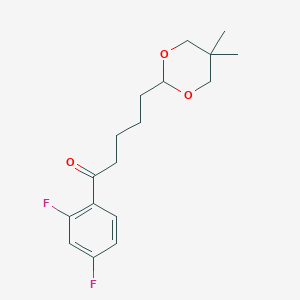

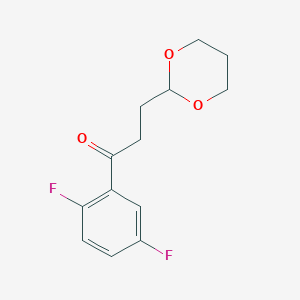

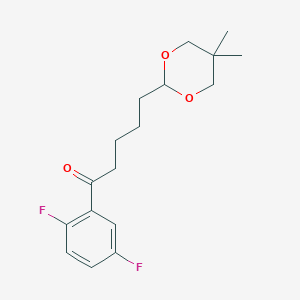

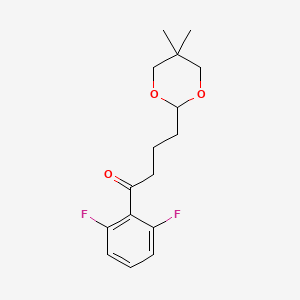

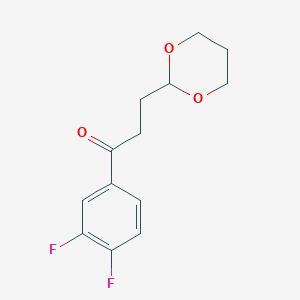

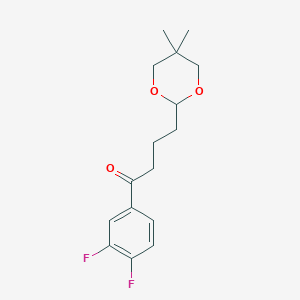

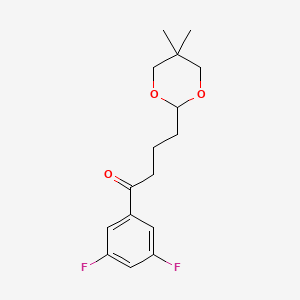

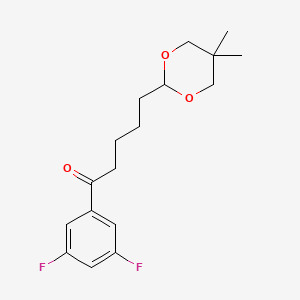

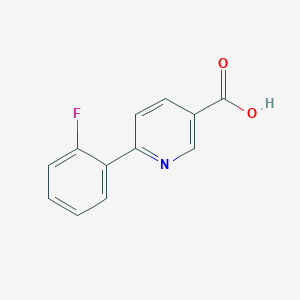

6-(2-Fluorophenyl)nicotinic acid

Vue d'ensemble

Description

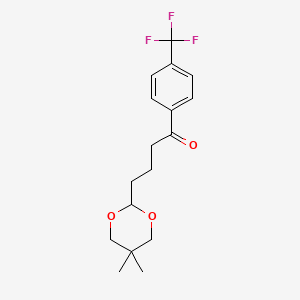

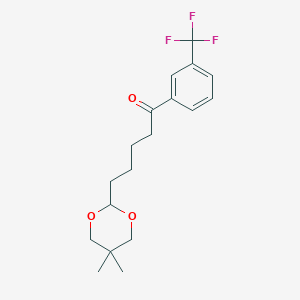

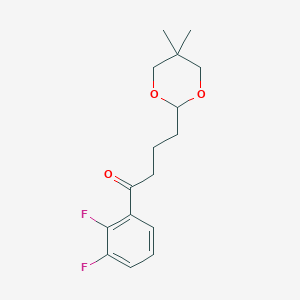

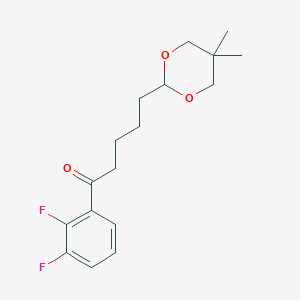

6-(2-Fluorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Receptor-Mediated Lipid-Lowering Effects

6-(2-Fluorophenyl)nicotinic acid, as a derivative of nicotinic acid, has been studied for its role in lipid metabolism. Nicotinic acid binds to specific G-protein-coupled receptors such as PUMA-G and HM74, which are expressed in adipose tissue. This binding results in a Gi-mediated decrease in cyclic adenosine monophosphate (cAMP) levels, leading to decreased lipolysis and lower plasma levels of free fatty acids and triglycerides (Tunaru et al., 2003). Additionally, the activation of these receptors has been shown to inhibit the progression of atherosclerosis in mice, independent of lipid-modifying effects, by affecting immune cells (Lukasova et al., 2011).

Vasorelaxation and Antioxidative Properties

Studies have shown that certain derivatives of nicotinic acid, including thionicotinic acid analogs, exhibit vasorelaxation properties. These compounds can induce vasorelaxation in a dose-dependent manner, albeit less potently than acetylcholine-induced nitric oxide vasorelaxation. This effect is partially mediated by endothelium-induced nitric oxide and prostacyclin. Moreover, these analogs display antioxidative properties in various assays, suggesting their potential as therapeutics for vascular-related disorders (Prachayasittikul et al., 2010).

Industrial Production and Applications

In an industrial context, nicotinic acid and its derivatives have been explored for various applications. A literature review on ecological methods to produce nicotinic acid from commercially available raw materials highlights the need for new technologies that are environmentally friendly and adhere to green chemistry principles. This is crucial for sustainable industrial production of compounds like this compound (Lisicki et al., 2022).

Potential in Treating Hyperlipidemia and Cancer

Research on 6-substituted nicotinic acid analogs, including those with fluorophenyl groups, has shown their potential as inhibitors of carbonic anhydrase III (CAIII), a new target for dyslipidemia and cancer management. These analogs exhibit concentration-dependent binding with CAIII, indicating their therapeutic potential in these fields (Mohammad et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that nicotinic acid, a compound structurally similar to 6-(2-fluorophenyl)nicotinic acid, is known to interact with a variety of targets, including hormone-sensitive lipase in adipose tissue .

Mode of Action

Nicotinic acid, a structurally similar compound, is known to inhibit hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids and their transport to the liver .

Biochemical Pathways

It’s worth noting that nicotinic acid, a structurally similar compound, is involved in lipid metabolism .

Result of Action

It’s worth noting that nicotinic acid, a structurally similar compound, is known to reduce the transport of free fatty acids from fat to the liver, thereby decreasing hepatic triglyceride synthesis .

Action Environment

It’s worth noting that the suzuki–miyaura coupling reaction, which is used in the synthesis of compounds like this compound, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Analyse Biochimique

Biochemical Properties

6-(2-Fluorophenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are crucial for redox reactions in cellular metabolism. The compound may also interact with specific receptors and enzymes involved in lipid metabolism, such as the niacin receptor .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in the levels of lipids within cells. Additionally, it may impact the expression of genes related to metabolic pathways, thereby influencing overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the niacin receptor, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in the modulation of enzyme activity, such as the inhibition of lipolysis in adipose tissue. Furthermore, the compound may influence gene expression by acting as a ligand for nuclear receptors, thereby altering the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on lipid metabolism and cellular function. At higher doses, it can lead to toxic or adverse effects, such as hepatotoxicity or alterations in metabolic parameters. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide adenine dinucleotide phosphate (NADP) synthetase. These interactions influence the levels of NAD and NADP, which are essential for various redox reactions in cellular metabolism. The compound may also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within tissues can influence its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for its activity and function within the cell .

Propriétés

IUPAC Name |

6-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJILCXGTKPCIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647030 | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-91-7 | |

| Record name | 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.